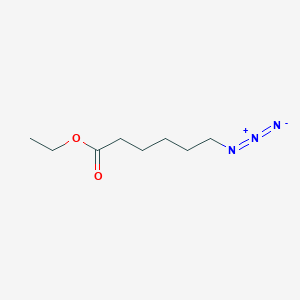

Ethyl 6-azidohexanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-azidohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUGSWFFTHJOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-azidohexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-azidohexanoate is a bifunctional chemical compound of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group and an ethyl ester functionality, making it a versatile building block for a variety of chemical modifications. The azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation of molecules. The ethyl ester provides a modifiable group or can be incorporated as part of a larger molecular scaffold. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

While comprehensive experimental data for this compound is not widely published in consolidated safety data sheets, its properties can be inferred from data on similar compounds and general chemical principles. The following table summarizes key chemical identifiers and estimated properties.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₅N₃O₂ | - |

| Molecular Weight | 185.22 g/mol | - |

| CAS Number | 879743-34-7 | - |

| Appearance | Colorless to slightly yellow oil (predicted) | Based on similar azide compounds[1] |

| Boiling Point | Not definitively reported. Estimated to be higher than the precursor, ethyl 6-bromohexanoate (B1238239) (128-130 °C at 16 mmHg). | - |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | Not definitively reported. Likely to be around 1.0 g/mL. | - |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform.[1] Limited solubility in water is expected. | - |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a corresponding halo-ester, typically ethyl 6-bromohexanoate, with sodium azide. This reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

Materials:

-

Ethyl 6-bromohexanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-bromohexanoate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, brine, and saturated sodium bicarbonate solution to remove residual DMF and unreacted sodium azide.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield this compound as a crude product.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

This protocol is adapted from the synthesis of the analogous 6-azidohexanoic acid.[2]

Caption: Synthesis of this compound.

Reactivity and the "Click Chemistry" Paradigm

The azide moiety of this compound is its most reactive functional group and the key to its utility in bioconjugation and material science. Azides undergo a highly efficient and specific reaction with terminal alkynes in the presence of a copper(I) catalyst, a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

References

An In-depth Technical Guide to Ethyl 6-azidohexanoate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and key data related to ethyl 6-azidohexanoate, a valuable bifunctional molecule often utilized in bioconjugation and drug delivery applications. Its terminal azide (B81097) group allows for facile modification via click chemistry, while the ethyl ester moiety provides a handle for further chemical transformations or can influence the compound's solubility and pharmacokinetic properties.

Chemical Structure and Properties

This compound possesses a linear six-carbon backbone, with an ethyl ester at one terminus and an azide group at the other. This structure imparts it with a versatile chemical reactivity, making it a useful building block in organic synthesis and medicinal chemistry.

Structure:

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22 g/mol

While a dedicated entry for this compound is not available in PubChem, its structure can be confidently inferred from its nomenclature and the structures of closely related compounds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process, starting from the commercially available ethyl 6-bromohexanoate (B1238239). The first step is a nucleophilic substitution reaction where the bromide is displaced by an azide ion.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

This protocol outlines the conversion of ethyl 6-bromohexanoate to this compound.

Materials:

-

Ethyl 6-bromohexanoate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 6-bromohexanoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of ethyl acetate (B1210297) and hexanes as the eluent, to yield pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | > 90% |

| Purity (post-chromatography) | > 95% |

Characterization Data

The following tables summarize the expected characterization data for this compound, based on the known data for the closely related 6-azidohexanoic acid.[1]

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH3-CH2-O- | 1.25 | triplet | 3H |

| -O-CH2-CH3 | 4.12 | quartet | 2H |

| -CO-CH2- | 2.30 | triplet | 2H |

| -CH2-CH2-N3 | 3.28 | triplet | 2H |

| -(CH2)3- (internal) | 1.35-1.70 | multiplet | 6H |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Chemical Shift (δ, ppm) |

| CH3-CH2-O- | 14.2 |

| -O-CH2-CH3 | 60.3 |

| -CO-CH2- | 34.1 |

| -CH2-CH2-N3 | 51.4 |

| -CO-CH2-CH2- | 24.5 |

| -CH2-CH2-CH2-N3 | 26.4 |

| -CH2-CH2-CH2-CH2-N3 | 28.8 |

| >C=O | 173.5 |

FT-IR Spectroscopy (Expected Characteristic Peaks)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) stretch | ~2095 | Strong |

| Carbonyl (C=O) stretch | ~1735 | Strong |

| C-H stretch (alkane) | 2850-2960 | Medium-Strong |

| C-O stretch (ester) | 1000-1300 | Medium-Strong |

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

This comprehensive guide provides the essential technical information for the synthesis and characterization of this compound, a key building block for researchers in the fields of chemistry and drug development. The provided protocols and data serve as a valuable resource for the successful preparation and utilization of this versatile compound.

References

Ethyl 6-azidohexanoate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Ethyl 6-azidohexanoate, a versatile bifunctional molecule integral to advancements in bioconjugation, drug development, and materials science. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Core Properties of this compound

This compound is a derivative of hexanoic acid featuring an ethyl ester at one terminus and an azide (B81097) group at the other. This structure allows for its use as a linker molecule, enabling the covalent attachment of various molecular entities.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C8H15N3O2 |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 65374-10-9 |

| Appearance | Colorless to pale yellow liquid (presumed) |

| Boiling Point | 127-128 °C at 12 mmHg (for the analogous ethyl 6-hydroxyhexanoate) |

| Density | 0.985 g/mL at 25 °C (for the analogous ethyl 6-hydroxyhexanoate) |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

A standard method for the synthesis of this compound involves the nucleophilic substitution of a corresponding alkyl halide, such as ethyl 6-bromohexanoate (B1238239), with an azide salt.

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethyl 6-bromohexanoate

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethyl 6-bromohexanoate (1.0 equivalent) in anhydrous dimethylformamide.

-

Add sodium azide (1.2-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product may be purified further by column chromatography if necessary.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in CuAAC, a highly efficient and bioorthogonal "click" reaction used to form stable triazole linkages between molecules. This reaction is widely employed in drug discovery, proteomics, and materials science for applications such as labeling biomolecules and synthesizing complex molecular architectures.

Experimental Protocol: General CuAAC Bioconjugation

This protocol provides a general methodology for the copper-catalyzed cycloaddition of this compound to an alkyne-containing molecule (e.g., a protein or a small molecule).

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-coordinating ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

DMSO (for dissolving reagents)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-modified molecule in a suitable buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of copper(II) sulfate in deionized water.

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in the desired molar ratio in the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for a longer duration if the biomolecule is sensitive to room temperature.

-

-

Purification:

-

The resulting triazole-linked conjugate can be purified using methods appropriate for the molecule of interest, such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Visualizing the CuAAC Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Caption: General workflow for a CuAAC reaction.

Signaling Pathway Diagram: A Conceptual Application

While this compound is not directly involved in signaling pathways, it can be used to study them by labeling pathway components. The following diagram conceptualizes how a protein involved in a signaling cascade could be labeled via click chemistry for subsequent analysis.

Caption: Conceptual labeling of a signaling protein.

An In-Depth Technical Guide to Ethyl 6-azidohexanoate

CAS Number: 65374-10-9

This technical guide provides a comprehensive overview of Ethyl 6-azidohexanoate, a versatile bifunctional molecule widely utilized in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and key applications, with a focus on bioconjugation and surface functionalization through "click chemistry."

Chemical Properties and Data

This compound is a linear ester containing a terminal azide (B81097) group. This unique structure allows for its use as a linker molecule, enabling the covalent attachment of various moieties. The azide group serves as a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the cornerstones of click chemistry.

| Property | Value |

| CAS Number | 65374-10-9 |

| Molecular Formula | C₈H₁₅N₃O₂ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~128-130 °C at 16 mmHg |

| Density | ~1.03 g/mL |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a halide with an azide salt. The following protocol details the synthesis from the commercially available precursor, ethyl 6-bromohexanoate (B1238239).

Experimental Protocol: Synthesis from Ethyl 6-bromohexanoate

Materials:

-

Ethyl 6-bromohexanoate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve ethyl 6-bromohexanoate (1.0 eq) in anhydrous DMF.

-

Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a linker in "click chemistry." This allows for the efficient and specific conjugation of molecules for various purposes.

Bioconjugation and Labeling

This compound is extensively used to introduce an azide functionality onto proteins, peptides, nucleic acids, and other biomolecules. This "azido-tagging" allows for the subsequent attachment of reporter molecules (e.g., fluorophores, biotin) or other functional groups that possess a terminal alkyne. This is a fundamental technique in proteomics, genomics, and drug target identification.

Surface Functionalization and Material Science

The molecule can be used to modify surfaces, such as those of nanoparticles, quantum dots, and biosensors. By immobilizing this compound onto a surface, it presents an azide group that can then be used to "click" on specific targeting ligands, therapeutic agents, or imaging probes.

Experimental Workflow: Surface Functionalization of Nanoparticles

The following section details a typical workflow for the surface functionalization of nanoparticles using this compound and subsequent click chemistry conjugation.

Caption: Workflow for nanoparticle surface functionalization.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing molecule to the azide-functionalized nanoparticles prepared in the workflow above.

Materials:

-

Azide-functionalized nanoparticles (1.0 eq)

-

Alkyne-modified molecule of interest (e.g., peptide, drug) (1.2 eq)

-

Copper(II) sulfate (CuSO₄) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.5 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

Centrifuge and centrifuge tubes for nanoparticle purification

Procedure:

-

Preparation of Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water. The sodium ascorbate solution should be prepared fresh.

-

Reaction Mixture: In a microcentrifuge tube, disperse the azide-functionalized nanoparticles in the chosen buffer.

-

Addition of Components: To the nanoparticle dispersion, add the alkyne-modified molecule, the THPTA solution, and the CuSO₄ solution. Vortex briefly to mix.

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction. Vortex gently.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

-

Purification: After the reaction, purify the functionalized nanoparticles from excess reagents and byproducts. This is typically achieved by repeated cycles of centrifugation, removal of the supernatant, and resuspension of the nanoparticle pellet in fresh buffer.

-

Characterization: The successfully functionalized nanoparticles can be characterized by techniques such as Dynamic Light Scattering (DLS) to assess size and aggregation, and Fourier-Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the conjugated molecule.

Signaling Pathway Diagram: A Conceptual Representation

While this compound is a synthetic tool and not directly involved in a biological signaling pathway, it is instrumental in elucidating these pathways. For instance, it can be used to create probes to identify protein-protein interactions within a specific pathway. The diagram below illustrates a conceptual workflow for using a probe synthesized with this compound to study a generic signaling cascade.

Caption: Workflow for protein interaction discovery.

This guide provides foundational knowledge and practical protocols for the use of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

An In-depth Technical Guide to the Safety and Handling of Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for Ethyl 6-azidohexanoate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from general knowledge of organic azides, data on structurally similar compounds, and relevant research articles to offer a thorough understanding of its potential hazards. This guide is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment should be conducted before handling this chemical.

Chemical Identification and Physical Properties

This compound is an aliphatic organic azide (B81097). The presence of the azido (B1232118) functional group (-N₃) is the primary determinant of its chemical reactivity and potential hazards. While specific experimental data for this compound is scarce, the following table summarizes its known and estimated physical and chemical properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₅N₃O₂ | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from similar alkyl esters |

| Boiling Point | Not determined. Organic azides can decompose explosively upon heating; distillation is not recommended. | [General safety guidelines for organic azides] |

| Density | Not determined. | |

| Solubility | Soluble in many organic solvents such as DMSO and DMF. | Inferred from 6-azidohexanoic acid[1] |

Hazard Identification and Toxicological Summary

The primary hazards associated with this compound stem from the energetic nature of the azide group and its potential toxicity. Organic azides are known to be potentially explosive and toxic.

Explosive Hazard

Organic azides are energetic materials that can decompose rapidly, leading to an explosion. This decomposition can be initiated by:

-

Heat: Avoid heating the neat compound.[2]

-

Shock and Friction: Avoid grinding, scraping with metal spatulas, or using ground-glass joints.

-

Light: Store in a dark or amber container.

The stability of organic azides is often related to their carbon-to-nitrogen ratio. For this compound (C₈H₁₅N₃O₂), the ratio of heavy atoms (C+O)/(N) is (8+2)/3 ≈ 3.33. This value is generally considered to be on the borderline of stability, suggesting that while it may not be acutely sensitive, it should still be handled with extreme caution.

Toxicological Hazards

The azide ion is known to be highly toxic, with a mechanism of action similar to that of cyanide, involving the inhibition of cytochrome c oxidase in the electron transport chain.[3] While the toxicity of covalently bound organic azides can be lower than that of ionic azides (like sodium azide), they can still pose a significant health risk through various routes of exposure.

| Hazard | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Data not available for this compound. The azide ion is highly toxic if ingested. | Do not ingest. Wash hands thoroughly after handling. |

| Acute Toxicity (Dermal) | Data not available. May be absorbed through the skin. | Wear protective gloves and clothing. |

| Acute Toxicity (Inhalation) | Data not available. Vapors may be harmful. | Work in a well-ventilated fume hood. |

| Skin Corrosion/Irritation | Causes skin irritation (Predicted for 6-azidohexanoic acid).[4] | Wear protective gloves. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Predicted for 6-azidohexanoic acid).[4] | Wear eye protection. |

| Respiratory Irritation | May cause respiratory irritation (Predicted for 6-azidohexanoic acid).[4] | Avoid inhaling vapors. |

| Mutagenicity | Alkyl azides have shown mutagenic activity in S. typhimurium TA100 strain with S9 mix.[5] | Handle with care and avoid exposure. |

Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is mandatory when working with this compound. The following sections provide detailed methodologies for its safe handling, synthesis, and disposal.

General Handling and Personal Protective Equipment (PPE)

A generalized workflow for handling this compound is outlined below.

General workflow for handling this compound.

Synthesis Protocol

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide. The following is a representative protocol for the synthesis of this compound from ethyl 6-bromohexanoate (B1238239).

Materials:

-

Ethyl 6-bromohexanoate

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-bromohexanoate (1 equivalent) in anhydrous DMF.

-

Carefully add sodium azide (1.5 equivalents) to the solution in portions. Caution: Sodium azide is highly toxic.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield crude this compound. Note: Do not heat the compound to dryness.

Synthetic workflow for this compound.

Thermal Decomposition

The thermal decomposition of alkyl azides typically proceeds with the extrusion of nitrogen gas (N₂) to form a nitrene intermediate, which can then undergo various rearrangements. For this compound, the primary decomposition products are likely to be nitrogen gas and the corresponding imine, followed by further breakdown products. Studies on the similar compound 2-azidoethyl acetate (B1210297) show decomposition products including ethylene, methanimine, hydrogen cyanide, and carbon dioxide.[2][6]

Simplified thermal decomposition pathway.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, organic azides, in general, are widely used in chemical biology and drug development as versatile chemical handles for "click chemistry." The terminal azide group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.

This reactivity enables its use in:

-

Photoaffinity Labeling: Azido-containing molecules can be used to covalently label target proteins upon photoactivation to identify drug-protein interactions. Some azido analogs of bioactive molecules have been shown to activate signaling pathways like NF-κB.[7]

-

Bioconjugation: Linking molecules of interest (e.g., fluorescent dyes, biotin, drugs) to biomolecules (e.g., proteins, nucleic acids).

-

Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or other targeted delivery systems.

The primary "signaling" implication of this compound is its utility as a tool to probe and construct more complex biologically active molecules rather than having a direct signaling role itself.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Quenching: Small amounts of residual azide can be cautiously quenched by reduction to the corresponding amine (e.g., using Staudinger reduction with triphenylphosphine (B44618) or catalytic hydrogenation). This should only be performed by trained personnel.

-

Waste Streams: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations for explosive and toxic chemical waste.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.

References

- 1. 6-Azidohexanoic acid ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 6-azido-2-(4-nitrophenyl)hexanoate | C14H18N4O4 | CID 177307321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. 6-azidohexanoic Acid | C6H11N3O2 | CID 11040949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 6-azido-2-ethenyl-3-hydroxyhexanoate | C10H17N3O3 | CID 86143035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ethyl 6-azidohexanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-azidohexanoate is a bifunctional molecule of significant interest in bioconjugation and materials science, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents expected qualitative solubility based on physicochemical principles and offers a detailed experimental protocol for its quantitative determination. Furthermore, this document illustrates key experimental and logical workflows to provide a practical framework for laboratory applications.

Introduction to this compound

This compound is a linear organic compound featuring a terminal azide (B81097) group and an ethyl ester. This structure imparts a degree of polarity while the hexanoate (B1226103) chain provides lipophilic character. The azide functional group is a key component in "click chemistry," a set of powerful, selective, and high-yield reactions for the modular assembly of complex molecules. The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, offering a further point for chemical modification. Understanding the solubility of this reagent is paramount for designing efficient synthetic protocols and for the development of novel materials and bioconjugates.

Physicochemical Properties and Predicted Solubility

Data Presentation: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the azide and ester groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic molecules. | |

| Acetonitrile (ACN) | Moderate to High | Acetonitrile's polarity should allow for good solvation of this compound. | |

| Polar Protic | Ethanol (B145695) | High | The hydroxyl group of ethanol can hydrogen bond with the azide and ester functionalities, while the ethyl group interacts with the hydrocarbon chain. |

| Methanol (B129727) | High | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. | |

| Nonpolar | Toluene (B28343) | Moderate | The aromatic ring of toluene can interact with the hydrocarbon chain, but the polar groups of the solute may limit solubility. |

| Hexane (B92381) | Low to Moderate | As a nonpolar aliphatic solvent, hexane will primarily interact with the hexanoate chain, with the polar azide and ester groups hindering high solubility. | |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent with moderate polarity that is effective at dissolving a wide range of organic compounds. |

| Chloroform (B151607) | High | Similar to DCM, chloroform is a good solvent for many organic molecules of intermediate polarity. | |

| Ethers | Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall moderate polarity makes it a good solvent for this compound. |

| Diethyl Ether | Moderate to High | Diethyl ether is less polar than THF but should still be a suitable solvent. | |

| Esters | Ethyl Acetate (B1210297) | High | The similar ester functionality and moderate polarity of ethyl acetate suggest high solubility. |

Experimental Protocol: Quantitative Solubility Determination

The following protocol describes a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent using the shake-flask method followed by analysis.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the application of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Role of solubility in a CuAAC "click chemistry" reaction involving this compound.

Conclusion

While quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented, its structural features suggest good solubility in a variety of common polar aprotic and protic solvents. For applications requiring precise concentration control, the experimental protocol provided in this guide offers a reliable method for determining its solubility. The pivotal role of solubility in enabling efficient "click chemistry" reactions underscores the importance of this fundamental physical property in the successful application of this compound in research and development.

An In-depth Technical Guide to the Spectral Data of Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 6-azidohexanoate, a valuable bifunctional molecule often utilized in bioconjugation and drug delivery applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format. Furthermore, it details the experimental protocols for the synthesis of the parent compound, 6-azidohexanoic acid, and the subsequent esterification to yield this compound, providing a complete workflow for its preparation and characterization.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the conversion of a halo-substituted hexanoic acid, such as 6-bromohexanoic acid, to 6-azidohexanoic acid. The subsequent step is the esterification of the azido-functionalized carboxylic acid with ethanol (B145695). The overall workflow, from synthesis to spectral characterization, is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

Experimental Protocols

Synthesis of 6-Azidohexanoic Acid

A common method for the synthesis of 6-azidohexanoic acid involves the nucleophilic substitution of a halogenated precursor.[1]

Materials:

-

6-bromohexanoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

0.1 N Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 6-bromohexanoic acid in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture, for example, at 85°C for 3 hours.[1]

-

After cooling, dilute the mixture with dichloromethane.

-

Extract the product with 0.1 N HCl.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 6-azidohexanoic acid as a colorless oil.[1]

Synthesis of this compound (Esterification)

The esterification of 6-azidohexanoic acid can be achieved through various standard methods, such as Fischer esterification.

Materials:

-

6-azidohexanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 6-azidohexanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain this compound. Further purification can be performed by column chromatography if necessary.

Spectral Analysis

Instrumentation:

-

NMR: Spectra can be recorded on a spectrometer operating at, for example, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

IR: Infrared spectra can be obtained using a Fourier-transform infrared (FT-IR) spectrometer.

-

Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or electron ionization (EI).

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.27 | Triplet (t) | 2H | -CH₂ -N₃ |

| ~2.30 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.65 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.39 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-COO- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts are predictions and may vary slightly based on the solvent and experimental conditions. The data for the hexanoyl chain is based on the reported values for 6-azidohexanoic acid.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (Ester) |

| ~60.3 | -O-CH₂ -CH₃ |

| ~51.4 | -CH₂ -N₃ |

| ~34.0 | -CH₂ -COO- |

| ~28.7 | -CH₂-CH₂ -N₃ |

| ~26.4 | -CH₂-CH₂ -CH₂-N₃ |

| ~24.5 | -CH₂ -CH₂-COO- |

| ~14.2 | -O-CH₂-CH₃ |

Note: The chemical shifts are predictions. The values for the hexanoyl chain carbons are based on the data for 6-azidohexanoic acid, with an expected downfield shift for the carbonyl carbon upon esterification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and ester functional groups.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium-Strong | C-H stretch (aliphatic) |

| ~2095 | Strong, Sharp | N₃ stretch (azide) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Note: The azide stretch is a particularly strong and characteristic peak. The C=O stretch of the ester will be at a higher wavenumber than the corresponding carboxylic acid.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₈H₁₅N₃O₂; MW = 185.22 g/mol ).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 157 | [M - N₂]⁺ |

| 140 | [M - OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

Note: The fragmentation pattern will depend on the ionization technique used. The loss of dinitrogen (N₂) from the azide group is a common fragmentation pathway.

References

In-Depth Technical Guide to the Characterization of Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Ethyl 6-azidohexanoate, a valuable bifunctional molecule widely utilized in bioconjugation and drug delivery applications through "click chemistry." The following sections detail its physicochemical properties, spectroscopic signature, and recommended experimental protocols for its synthesis and purification.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its bifunctional nature, possessing both an azide (B81097) group for bioorthogonal reactions and an ester for potential hydrolysis or further modification, makes it a versatile building block in chemical biology and medicinal chemistry. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃O₂ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in most organic solvents |

Table 1: Physicochemical Properties of this compound

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The expected spectral data, based on the analysis of its precursor, 6-azidohexanoic acid, and related ethyl esters, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the hexanoate (B1226103) backbone. The methylene (B1212753) protons adjacent to the azide group will be shifted downfield compared to a simple alkane.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the hexanoate chain, including the carbon bearing the azide group. Based on data for 6-azidohexanoic acid, the carbon attached to the azide group is expected to resonate around 51 ppm.[1]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.25 (t) | ~14 |

| CH₂ (ethyl) | ~4.12 (q) | ~60 |

| C(O)CH₂ | ~2.30 (t) | ~34 |

| CH₂CH₂N₃ | ~1.60 (m) | ~26 |

| C(O)CH₂CH₂ | ~1.45 (m) | ~24 |

| CH₂N₃ | ~3.25 (t) | ~51 |

| C=O | - | ~173 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on typical chemical shifts for similar functional groups and data from 6-azidohexanoic acid[1])

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, sharp absorption band corresponding to the azide (N₃) asymmetric stretching vibration. Another prominent band will be the carbonyl (C=O) stretch of the ester group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Azide (N₃) | ~2095 (strong, sharp) |

| Carbonyl (C=O) | ~1735 (strong) |

| C-H (alkane) | ~2850-2960 |

| C-O (ester) | ~1100-1300 |

Table 3: Key Infrared Absorptions for this compound (The azide stretch is based on the spectrum of 6-azidohexanoic acid, which shows a peak at 2092 cm⁻¹[1])

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 185. Fragmentation may involve the loss of the ethyl group, the ethoxycarbonyl group, or the azide group.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 6-bromohexanoic acid.

Step 1: Synthesis of 6-Azidohexanoic Acid

This procedure involves the nucleophilic substitution of the bromide in 6-bromohexanoic acid with an azide ion.

-

Materials:

-

6-bromohexanoic acid

-

Sodium azide (NaN₃)

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 6-bromohexanoic acid in water.

-

Add sodium azide in one portion and stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically overnight), acidify the aqueous solution with HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-azidohexanoic acid as a pale yellow liquid.

-

Step 2: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification of the carboxylic acid with ethanol (B145695).

-

Materials:

-

6-azidohexanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve 6-azidohexanoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Alternative Synthesis from Ethyl 6-bromohexanoate (B1238239)

A more direct one-step synthesis can be achieved by reacting commercially available ethyl 6-bromohexanoate with sodium azide.

-

Materials:

-

Ethyl 6-bromohexanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Water

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

Dissolve ethyl 6-bromohexanoate in DMF.

-

Add sodium azide and heat the reaction mixture (e.g., to 60-80 °C). Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield this compound.

-

Purification and Analysis

Purification of this compound is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and TLC.

Applications in Research and Drug Development

This compound is a key reagent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable triazole linkages.

Key Application Areas:

-

Bioconjugation: Linking of molecules to proteins, peptides, nucleic acids, and other biomolecules.

-

Drug Delivery: Development of targeted drug delivery systems and prodrugs.

-

Materials Science: Synthesis of functionalized polymers and surfaces.

-

Chemical Biology: Probing biological processes through the labeling of biomolecules.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Application in Click Chemistry.

References

An In-depth Technical Guide to the Synthesis and Purification of Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ethyl 6-azidohexanoate, a valuable bifunctional molecule often employed in bioconjugation and drug delivery applications. This document details the chemical pathways, experimental procedures, and purification methods, supported by quantitative data and characterization to ensure reproducibility and high-purity outcomes.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through the nucleophilic substitution of a halide in Ethyl 6-bromohexanoate (B1238239) with sodium azide. This reaction, a classic example of an SN2 mechanism, provides a straightforward and high-yielding pathway to the desired azido-ester.

Synthesis Pathway

The synthesis involves a single-step conversion of Ethyl 6-bromohexanoate to this compound.

The Versatility of Ethyl 6-azidohexanoate in Research: A Technical Guide

For researchers, scientists, and drug development professionals, Ethyl 6-azidohexanoate has emerged as a valuable and versatile chemical tool. Its unique bifunctional nature, possessing both an azide (B81097) group and an ethyl ester, makes it a key building block in a multitude of research applications, primarily centered around bioconjugation, drug discovery, and materials science. This guide provides an in-depth look at the core uses of this compound, complete with experimental insights and workflow visualizations.

At its core, this compound serves as a flexible linker molecule. The terminal azide group is a key participant in "click chemistry," a set of biocompatible and highly efficient chemical reactions. This allows for the straightforward and robust covalent attachment of this compound to molecules containing a complementary functional group, most commonly an alkyne. The ethyl ester end of the molecule provides another site for chemical modification, often serving as a handle for attachment to other molecules or for conversion into other functional groups, such as hydroxamic acids.

Core Applications in Research

The primary utility of this compound lies in its ability to connect different molecular entities. This has been effectively demonstrated in several areas of research:

-

Drug Discovery and Development: A significant application of this compound is in the synthesis of novel therapeutic agents. For instance, it has been instrumental in the creation of histone deacetylase (HDAC) inhibitors.[1][2] In this context, the azide group of this compound is used to "click" onto an alkyne-modified targeting moiety, such as a tamoxifen (B1202) derivative, creating a bifunctional molecule that can selectively target cancer cells.[1] The ethyl ester can then be converted to a hydroxamic acid, the functional group responsible for HDAC inhibition.

-

Bioconjugation and Chemical Probes: The ability to link molecules together via click chemistry makes this compound an excellent reagent for creating chemical probes and bioconjugates. It can be used to attach reporter molecules, such as fluorescent dyes or affinity tags, to biomolecules of interest, enabling their detection and study within complex biological systems. While direct protein labeling with this specific molecule is not extensively documented in the provided search results, its structural motifs are common in reagents designed for such purposes.

-

Materials Science and Surface Modification: The principles of click chemistry enabled by this compound extend to the functionalization of materials. It can be used to modify surfaces by attaching it to alkyne-functionalized polymers or nanoparticles. This allows for the creation of materials with tailored properties, such as improved biocompatibility or the ability to capture specific molecules.

-

Synthesis of Complex Molecules: Beyond specific applications, this compound is a versatile building block in multi-step organic synthesis. It has been used in the synthesis of complex structures like phosphorescent iridium-containing nanomicelles, highlighting its utility in constructing intricate molecular architectures.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an ethyl hexanoate (B1226103) derivative bearing a good leaving group at the 6-position with an azide salt. One documented method starts from ethyl 6-((methylsulfonyl)oxy)hexanoate, which is reacted with sodium azide in a suitable solvent like DMSO to yield the desired product.[4]

Experimental Protocols

While specific protocols are highly dependent on the application, a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound is presented below.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological applications)

-

Solvent (e.g., THF, DMSO, or aqueous buffers)

Procedure:

-

Dissolve Reactants: Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.1 to 2 equivalents) of this compound in the chosen solvent.

-

Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water). Also, prepare a solution of copper(II) sulfate (e.g., 100 mM in water). If using a ligand, pre-mix the copper sulfate with the ligand.

-

Initiate the Reaction: Add the copper(II) sulfate solution to the reaction mixture containing the azide and alkyne.

-

Add Reducing Agent: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Reaction Incubation: Allow the reaction to proceed at room temperature or with gentle heating. Reaction times can vary from minutes to several hours, depending on the specific reactants and conditions. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Purification: Once the reaction is complete, purify the product using standard techniques such as column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes representative quantitative data found in the literature for reactions involving this compound and related compounds. It is important to note that optimal conditions will vary depending on the specific substrates and desired outcome.

| Parameter | Value | Context | Reference |

| Synthesis of this compound | |||

| Reactants | Ethyl 6-((methylsulfonyl)oxy)hexanoate, Sodium azide | Synthesis of the title compound | [4] |

| Solvent | DMSO | [4] | |

| Temperature | 80 °C | [4] | |

| Reaction Time | 3 hours | [4] | |

| CuAAC Reaction | |||

| Reactants | This compound, 4-(4-Ethynylbenzyl)-tamoxifen | Synthesis of a tamoxifen-HDACi conjugate | [1] |

| Catalyst | Copper iodide (CuI) | [1] | |

| Base | DIPEA | [1] | |

| Solvent | Anhydrous THF | [1] | |

| Reaction Time | 4 hours | [1] | |

| Ester to Hydroxamic Acid Conversion | |||

| Reactants | This compound, Hydroxylamine, KCN | Synthesis of an azido-hydroxamate | [2] |

| Solvent | 1:1 THF/Methanol | [2] | |

| Reaction Time | 24 hours | [2] |

Visualizing Workflows and Pathways

Diagrams illustrating the central role of this compound in synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling Using Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins is a cornerstone of modern proteomics and drug development, enabling detailed studies of protein function, localization, and interactions. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose due to its high specificity and efficiency.[1][2] This document provides detailed application notes and protocols for the use of Ethyl 6-azidohexanoate as a precursor for introducing an azide (B81097) moiety onto a protein of interest. This bioorthogonal handle can then be utilized for subsequent conjugation with alkyne-modified probes for visualization or affinity purification.

This compound itself is not directly reactive with proteins. It must first be converted to a protein-reactive form. This is typically achieved through hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation of the carboxyl group to an N-hydroxysuccinimide (NHS) ester. The resulting 6-azidohexanoic acid NHS ester is an amine-reactive reagent that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on a protein to form a stable amide bond.[3][4][5]

Principle of the Method

The protein labeling strategy using this compound is a two-phase process:

Phase 1: Synthesis of the Amine-Reactive Azide Linker

-

Hydrolysis: The ethyl ester of this compound is hydrolyzed to yield 6-azidohexanoic acid.

-

Activation: The carboxylic acid group of 6-azidohexanoic acid is activated by converting it into an N-hydroxysuccinimide (NHS) ester. This creates a highly reactive compound that is susceptible to nucleophilic attack by primary amines.

Phase 2: Two-Step Protein Labeling

-

Azide Installation: The synthesized 6-azidohexanoic acid NHS ester is reacted with the protein of interest. The NHS ester selectively reacts with primary amines on the protein surface, covalently attaching the 6-azidohexanoyl moiety.

-

Bioorthogonal Conjugation (Click Chemistry): The azide-modified protein is then reacted with a molecule containing a terminal alkyne via a copper(I)-catalyzed click reaction. This second molecule can be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or another probe for functional studies.

Data Presentation

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C8H15N3O2 | 185.22 | Ethyl ester, Azide |

| 6-Azidohexanoic acid | C6H11N3O2 | 157.17 | Carboxylic acid, Azide |

| 6-Azidohexanoic acid NHS ester | C10H14N4O4 | 254.24 | NHS ester, Azide |

Table 2: Recommended Reaction Parameters for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Excess of Azide-NHS Ester | 10-50 fold | The optimal ratio depends on the number of accessible amines on the protein and should be determined empirically. |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Amine-reactive labeling is more efficient at slightly alkaline pH. Avoid amine-containing buffers like Tris. |

| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |

| Quenching Reagent | 50-100 mM Tris or glycine | To stop the labeling reaction. |

Experimental Protocols

Protocol 1: Synthesis of 6-Azidohexanoic Acid from this compound (Hydrolysis)

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Rotary evaporator

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

-

Add a 1 M aqueous solution of NaOH in a slight molar excess (e.g., 1.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

-

Acidify the solution to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain 6-azidohexanoic acid as an oil.

Protocol 2: Synthesis of 6-Azidohexanoic Acid NHS Ester (Activation)

Materials:

-

6-Azidohexanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 6-azidohexanoic acid and NHS (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent to yield 6-azidohexanoic acid NHS ester.[6]

Protocol 3: Labeling of Target Protein with 6-Azidohexanoic Acid NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

6-Azidohexanoic acid NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Prepare a 10 mM stock solution of 6-azidohexanoic acid NHS ester in anhydrous DMSO or DMF.

-

Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Calculate the required volume of the azide-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).

-

Add the calculated volume of the azide-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Remove the excess, unreacted labeling reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer for the protein.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized reporter molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Deionized water

-

DMSO or DMF

Procedure:

-

Prepare the following stock solutions:

-

10 mM alkyne-reporter in DMSO or DMF.

-

50 mM CuSO4 in deionized water.

-

500 mM sodium ascorbate in deionized water (prepare fresh).

-

100 mM THPTA in deionized water.

-

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter (2-10 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO4 (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

Add the CuSO4/sodium ascorbate mixture to the protein/alkyne mixture to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

The labeled protein can be purified from excess reagents using a desalting column.

Visualizations

Caption: Experimental workflow for protein labeling using this compound.

Caption: Chemical reactions for protein labeling via azide installation and click chemistry.

References

Application Notes and Protocols for Bioconjugation with Ethyl 6-azidohexanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-azidohexanoate in bioconjugation, focusing on the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Detailed protocols, quantitative data, and experimental workflows are presented to guide researchers in the successful conjugation of biomolecules.

Introduction to this compound in Bioconjugation

This compound is a chemical reagent featuring a terminal azide (B81097) group and an ethyl ester. The azide functionality is the key to its utility in bioconjugation, allowing it to readily participate in "click chemistry" reactions. Specifically, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and nucleic acids.

The ethyl ester group can be hydrolyzed to a carboxylic acid, providing an additional handle for subsequent modifications or for altering the solubility of the bioconjugate.

Key Applications

-

Protein Labeling: Covalent attachment of reporter molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) to proteins containing an alkyne handle.

-

Drug Conjugation: Linking small molecule drugs to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).

-

Surface Immobilization: Attaching biomolecules to alkyne-modified surfaces for applications in diagnostics and biomaterials.

-

Oligonucleotide and DNA Labeling: Incorporating labels for detection and tracking of nucleic acids.

Quantitative Data Summary

The efficiency of bioconjugation reactions using this compound can be assessed by determining the degree of labeling (DOL), which represents the average number of this compound molecules conjugated to a single biomolecule. The reaction yield is another critical parameter. The following table summarizes typical quantitative data for the conjugation of an alkyne-modified protein with a fluorescent dye azide, which can be analogous to reactions involving this compound.

| Parameter | Typical Value | Method of Determination |

| Degree of Labeling (DOL) | 1 - 5 | UV-Vis Spectroscopy |

| Reaction Yield | > 80% | SDS-PAGE, Mass Spectrometry |

| Reaction Time | 30 - 120 minutes | Time-course analysis by SDS-PAGE or HPLC |

| Stability of Conjugate | High | HPLC, Mass Spectrometry over time |

Experimental Protocols

Protocol 1: General Protein Conjugation via CuAAC

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-